Lonazolac

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-inflammatory and Analgesic Properties:

Lonazolac, a non-steroidal anti-inflammatory drug (NSAID), has been studied for its potential anti-inflammatory and analgesic (pain-relieving) properties in various in vitro and in vivo models. Research suggests that Lonazolac may work by inhibiting the enzymes cyclooxygenase (COX)-1 and COX-2, which are involved in the production of inflammatory mediators like prostaglandins. Studies have shown its effectiveness in reducing pain and inflammation in various conditions, including:

- Osteoarthritis: A study published in the journal "Rheumatology" found that Lonazolac was as effective as diclofenac, another NSAID, in reducing pain and improving joint function in patients with osteoarthritis.

- Postoperative pain: Research published in the "Journal of Clinical Anesthesia" demonstrated that Lonazolac was effective in managing postoperative pain following abdominal surgery [].

Potential for Developing New NSAIDs:

Lonazolac has also served as a starting point for the development of novel NSAIDs with improved safety profiles. Researchers have investigated structural modifications of Lonazolac to achieve better selectivity towards COX-2, potentially reducing the gastrointestinal side effects commonly associated with traditional NSAIDs. These studies have yielded promising results, suggesting the potential for developing new, safer NSAIDs based on the Lonazolac scaffold.

Other Areas of Research:

While the primary focus of Lonazolac research lies in its anti-inflammatory and analgesic properties, there have been explorations into its potential applications in other areas:

- Cancer: Studies have investigated the potential anti-tumor effects of Lonazolac, with some evidence suggesting its ability to inhibit the growth and proliferation of certain cancer cells []. However, further research is needed to determine its efficacy and safety in a clinical setting.

- Neuroprotection: Preliminary research suggests that Lonazolac might have neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's disease. However, more research is required to confirm these findings.

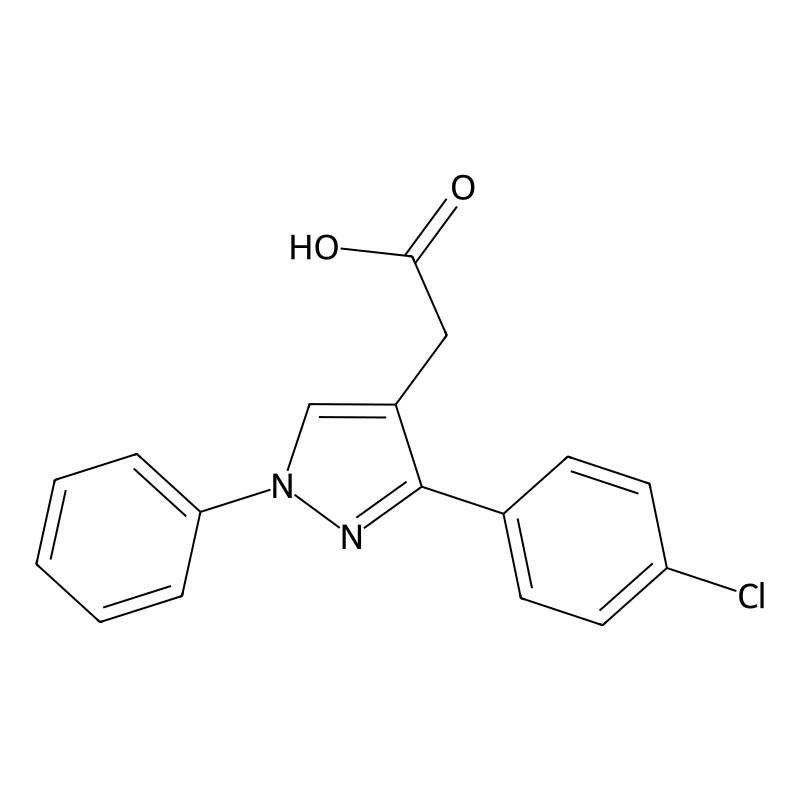

Lonazolac is a nonsteroidal anti-inflammatory drug (NSAID) characterized by its chemical formula C₁₇H₁₃ClN₂O₂. It belongs to the class of arylacetic acid derivatives and is known for its anti-inflammatory and antihyperglycemic properties. The compound features a unique structure where acetic acid is modified by the addition of a 3-(4-chlorophenyl)-1-phenylpyrazol-4-yl group, which contributes to its pharmacological effects .

The biological activity of Lonazolac is primarily attributed to its anti-inflammatory effects. Research has shown that it effectively inhibits the production of prostaglandins, leading to reduced inflammation and pain relief. In animal models, Lonazolac has demonstrated significant anti-inflammatory activity, comparable to other NSAIDs. Furthermore, it has been noted for its antihyperglycemic effects, suggesting potential benefits in managing diabetes .

The synthesis of Lonazolac typically involves several steps:

- Formation of the Pyrazole Ring: The initial step includes the synthesis of the pyrazole moiety through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Aryl Group Introduction: The introduction of the 4-chlorophenyl group is achieved via electrophilic aromatic substitution.

- Acetic Acid Modification: Finally, the acetic acid component is incorporated through acylation reactions to yield Lonazolac .

Lonazolac is primarily used for its anti-inflammatory properties in treating conditions such as arthritis and other inflammatory disorders. Its antihyperglycemic activity also positions it as a candidate for further research in diabetes management. Additionally, it may be explored for use in combination therapies to enhance therapeutic efficacy while minimizing side effects associated with traditional NSAIDs .

Interaction studies have indicated that Lonazolac can enhance the risk of gastrointestinal bleeding when used concurrently with certain medications like Clodronic acid. Moreover, it may interact with other NSAIDs or anticoagulants, necessitating careful monitoring when prescribed alongside these agents . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Lonazolac shares structural and functional similarities with several other NSAIDs. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diclofenac | Arylacetic Acid | Potent COX-2 inhibitor; used for pain relief |

| Indomethacin | Indole Derivative | Strong anti-inflammatory effects; used in acute gout |

| Ketorolac | Arylacetic Acid | Primarily used for short-term management of pain |

| Naproxen | Propionic Acid | Longer half-life; effective for chronic pain management |

Lonazolac's uniqueness lies in its specific structural modifications that enhance its biological activity while potentially reducing side effects compared to traditional NSAIDs like Diclofenac and Indomethacin .

Lonazolac, chemically known as 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid (C17H13ClN2O2), is a monocarboxylic acid derivative with a pyrazole core structure [1]. The historical synthesis of this compound has primarily relied on two fundamental reactions: the Vilsmeier-Haack reaction and the Claisen-Schmidt condensation [3].

The Vilsmeier-Haack reaction has been instrumental in the synthesis of the pyrazole core of Lonazolac [4]. This reaction involves the use of a substituted formamide with phosphorus oxychloride and an electron-rich arene to produce an aryl aldehyde or ketone [4]. In the context of Lonazolac synthesis, the Vilsmeier-Haack reaction is employed to introduce the formyl group at the 4-position of the pyrazole ring, which is crucial for further functionalization [22].

The mechanism of the Vilsmeier-Haack reaction in pyrazole synthesis begins with the formation of a chloroiminium ion (Vilsmeier reagent) from the reaction of a substituted amide with phosphorus oxychloride [4]. This electrophilic species then reacts with the substrate to form an iminium salt, which upon hydrolysis yields the corresponding aldehyde [22]. In the specific case of Lonazolac precursors, the reaction of hydrazones with the Vilsmeier-Haack reagent leads to the formation of 4-formylpyrazoles through a series of intermediates [22].

The Claisen-Schmidt condensation represents another critical step in the historical synthesis of Lonazolac [5]. This reaction involves the condensation between an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound lacking an α-hydrogen [5]. In Lonazolac synthesis, this reaction facilitates the formation of chalcones, which are key intermediates in the construction of the pyrazole ring system [3].

The synthetic pathway typically begins with the preparation of 3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde through the Vilsmeier-Haack reaction [3]. Subsequently, the Claisen-Schmidt condensation of this aldehyde with acetophenone or 4-chloroacetophenone in the presence of sodium hydroxide yields chalcones, which are crucial intermediates in the synthesis of Lonazolac and its derivatives [3] [6].

These historical synthetic routes have provided the foundation for the development of more efficient and selective methodologies for the synthesis of Lonazolac and related pyrazole derivatives [3] [7].

Modern Synthetic Methodologies for Pyrazole Core Assembly

Contemporary approaches to the synthesis of Lonazolac have evolved significantly, focusing on more efficient and selective methods for pyrazole core assembly [13]. Modern synthetic methodologies have expanded beyond the traditional routes to include innovative strategies that offer improved regioselectivity, higher yields, and milder reaction conditions [9].

One notable advancement is the development of multicomponent reactions for the construction of the pyrazole core [13]. For instance, a Pd-catalyzed oxidative carbonylation sequence has been reported for the synthesis of trisubstituted pyrazoles from arylhydrazines and alkynes with excellent regioselectivity [13]. This approach involves the formation of ynone intermediates via oxidative Sonogashira-carbonylation conditions, which are subsequently trapped by arylhydrazines to yield pyrazoles [13]. This methodology is particularly relevant for the synthesis of Lonazolac analogs as it allows for the efficient introduction of the required substitution pattern [8].

Another modern approach involves the use of [3+2] cycloaddition processes for pyrazole core assembly [13]. For example, a phosphine and base-free approach has been developed for the construction of pyrazole derivatives from functionalized propargylamines and dialkyl azodicarboxylates [13]. This method proceeds at room temperature and accommodates a wide range of aryl groups bearing sensitive functional groups, making it suitable for the synthesis of Lonazolac and its derivatives [13].

Photoclick chemistry has also emerged as a powerful tool for pyrazole synthesis [13]. An innovative domino method utilizing photoclick 1,3-dipolar cycloaddition followed by Norrish type deformylation has been realized for the synthesis of pyrazoles from 1,3-diaryltetrazoles and α,β-unsaturated carbonyl derivatives [13]. This approach leverages visible light irradiation to facilitate an unprecedented photo-redox catalyzed deformylation, offering a clean and efficient route to pyrazole compounds [13].

In the specific context of Lonazolac synthesis, modern methodologies have focused on the development of novel pyrazole-chalcone analogs [8]. These approaches typically involve the synthesis of 3-(4-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde as a key intermediate, which is then subjected to various transformations to yield Lonazolac and its derivatives [3] [8]. The design and synthesis of these analogs have been guided by molecular docking studies to enhance their biological activities while maintaining the essential structural features of Lonazolac [3] [8].

These modern synthetic methodologies represent significant advancements in the field, offering more efficient and selective routes to Lonazolac and related pyrazole derivatives with improved yields and reduced environmental impact [9] [13].

Optimization of Reaction Parameters (Temperature, Catalysts, Solvent Systems)

The optimization of reaction parameters plays a crucial role in enhancing the efficiency and selectivity of Lonazolac synthesis [12]. Key parameters that have been extensively studied include temperature, catalyst selection, and solvent systems, all of which significantly influence the yield, purity, and reaction time [20].

Temperature control is particularly critical in the synthesis of pyrazole derivatives like Lonazolac [12]. Studies have shown that the optimal temperature range for pyrazole formation varies depending on the specific synthetic route employed [24]. For instance, in conventional methods, reflux temperatures around 110°C are typically used, whereas microwave-assisted synthesis can achieve comparable or better results at temperatures between 20-150°C in significantly shorter reaction times [20]. The relationship between temperature and reaction outcome is not always linear; in some cases, moderate temperatures (around 89°C) have been found to be optimal, as higher temperatures can lead to the formation of undesired side products [12].

| Synthesis Method | Temperature Range | Reaction Time | Product Yield |

|---|---|---|---|

| Conventional | Reflux (110°C) | 3-7 hours | 55-75% |

| Microwave | 20-150°C | 1-4 minutes | 79-89% |

| Ultrasonic | 25-50°C | 10-20 minutes | 72-89% |

| Grinding | Room temperature | 8-12 minutes | 78-94% |

| Ionic Liquid | Mixed (100°C) | 2-6 hours | 87-96% |

Catalyst selection is another critical parameter in Lonazolac synthesis [12]. Various catalysts have been investigated for the key reactions involved in pyrazole core assembly [24]. For the Claisen-Schmidt condensation step, basic catalysts such as sodium hydroxide have traditionally been employed [3]. However, modern approaches have explored the use of more selective catalysts to improve regioselectivity and yield [12]. For example, in flow chemistry applications, the optimization of catalyst concentration (typically between 1-10 mol%) has been shown to significantly impact product yield [12]. Studies have demonstrated that a catalyst concentration of approximately 9 mol% can be optimal for certain pyrazole-forming reactions [12].

Solvent systems have also been extensively optimized for Lonazolac synthesis [12]. The choice of solvent affects not only the solubility of reactants and products but also the reaction rate and selectivity [20]. Traditional syntheses often employed ethanol or other alcoholic solvents [3]. However, contemporary approaches have investigated a broader range of solvents including toluene, dimethylacetamide (DMA), acetonitrile, dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) [12]. Comparative studies have shown that NMP, in combination with specific ligands like XPhos, can provide superior results for certain pyrazole-forming reactions [12]. Additionally, the development of solvent-free methodologies has gained attention as a more environmentally friendly approach [28].

The optimization of these reaction parameters is not conducted in isolation but rather through a systematic approach that considers their interdependence [12]. Modern optimization techniques, such as multi-task Bayesian optimization, have been employed to efficiently explore the parameter space and identify optimal conditions [12]. These approaches have significantly reduced the number of experiments required to achieve optimal conditions compared to traditional design of experiments (DoE) methods [12].

Through careful optimization of temperature, catalysts, and solvent systems, researchers have been able to develop more efficient and selective synthetic routes to Lonazolac and related pyrazole derivatives, resulting in improved yields, shorter reaction times, and reduced environmental impact [12] [20] [24].

Industrial-Scale Production Challenges and Purification Techniques

The transition from laboratory-scale synthesis to industrial-scale production of Lonazolac presents numerous challenges that must be addressed to ensure economic viability and product quality [10]. These challenges span various aspects of the manufacturing process, from reaction scale-up to purification and waste management [23].

One significant challenge in the industrial production of Lonazolac is the inherent properties of pyrazole compounds [23]. Like other pyrazole derivatives, Lonazolac synthesis involves multiple steps with potentially hazardous intermediates [26]. The handling of these intermediates at an industrial scale requires specialized equipment and safety measures to mitigate risks [26]. Additionally, the regioselectivity of pyrazole ring formation becomes more critical at larger scales, as even small percentages of unwanted isomers can result in substantial amounts of impurities that complicate purification [23].

Scalability issues also arise in the context of reaction conditions [23]. Conditions that work well at laboratory scale may not be directly transferable to industrial settings due to heat and mass transfer limitations [24]. For instance, the efficient mixing and temperature control that are easily achieved in small reactors become increasingly challenging in larger vessels [12]. This necessitates the optimization of reaction parameters specifically for industrial-scale production [12].

Purification techniques represent another critical aspect of industrial-scale Lonazolac production [21]. A reliable method for the determination and purification of Lonazolac and its metabolites has been described, employing on-line sample enrichment using extraction pre-columns and subsequent gradient separation on analytical columns in the back-flush mode [21]. This approach allows for the efficient separation of Lonazolac from its hydroxylated and O-sulfated metabolites, with mean recoveries of 104.2%, 96.7%, and 100.9%, respectively [21].

For industrial applications, more robust purification strategies are required [10]. These typically involve a combination of techniques such as crystallization, filtration, and chromatography [21]. The selection of appropriate purification methods depends on the specific impurity profile and the required product specifications [21]. In some cases, specialized techniques such as continuous crystallization or simulated moving bed chromatography may be employed to enhance efficiency and reduce solvent consumption [26].

The development of continuous flow processes has emerged as a promising approach to address many of the challenges associated with industrial-scale production of pyrazole derivatives like Lonazolac [26]. Flow chemistry offers several advantages, including improved safety through the handling of smaller amounts of hazardous intermediates at any given time, better heat and mass transfer, and the potential for inline purification [26]. For example, a continuous-flow process for the synthesis of pyrazole derivatives has been reported to significantly reduce the exposure to hazardous intermediates such as diazonium salts [26].

Another industrial challenge is the need for dedicated equipment and facilities due to the nature of certain compounds [10]. For instance, some pharmaceutical intermediates require segregated manufacturing operations to prevent cross-contamination, which can present significant financial, technical, and operational challenges for manufacturers [10].

Despite these challenges, successful industrial-scale production of Lonazolac has been achieved, as evidenced by commercial suppliers such as Chengda Pharmaceuticals, which claims to be the first and largest supplier of Lonazolac calcium in China for commercial scale [17]. This suggests that the challenges associated with industrial-scale production can be overcome through careful process development and optimization [17].

Green Chemistry Approaches in Lonazolac Synthesis

The application of green chemistry principles to Lonazolac synthesis represents a significant advancement in making the production process more environmentally sustainable and economically viable [11]. These approaches focus on reducing waste, minimizing energy consumption, and utilizing safer reagents and solvents [19].

One of the most promising green chemistry approaches for Lonazolac synthesis is the development of solvent-free methodologies [28]. Traditional synthesis often relies on organic solvents that can be harmful to the environment and human health [19]. Solvent-free synthesis eliminates or significantly reduces the use of these solvents, resulting in a cleaner process with lower costs and reduced environmental impact [28]. For pyrazole derivatives like Lonazolac, solvent-free synthesis has been successfully implemented using techniques such as grinding and ball milling, mixing and heating, or in combination with ultrasound and microwaves [19].

Microwave-assisted synthesis has emerged as another powerful green chemistry tool for the preparation of Lonazolac and related pyrazole compounds [28]. This approach offers several advantages over conventional heating methods, including shorter reaction times, higher yields, and reduced energy consumption [28]. For instance, while conventional methods may require 3-7 hours for pyrazole formation, microwave-assisted synthesis can achieve comparable or better results in just 1-4 minutes [20]. A novel approach using microwave activation coupled with solvent-free reaction conditions has been reported for the synthesis of pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds, yielding the corresponding 3,5-disubstituted-1H-pyrazoles in high yields after short reaction times [28].

| Green Chemistry Approach | Advantages | Application in Lonazolac Synthesis |

|---|---|---|

| Solvent-free methodologies | Reduced waste, lower costs, safer process | Used in grinding and ball milling techniques for pyrazole formation |

| Microwave-assisted synthesis | Shorter reaction times, higher yields, reduced energy consumption | Applied to the synthesis of pyrazole derivatives with reaction times reduced from hours to minutes |

| Ultrasonic techniques | Mild conditions, good yields, shorter reaction times | Employed for pyrazole formation at 25-50°C with 72-89% yields in 10-20 minutes |

| One-pot synthesis | Minimal solvent use, reduced waste, simplified process | Developed for the preparation of chalcones and subsequent pyrazole formation |

| Continuous flow chemistry | Improved safety, better heat transfer, potential for inline purification | Used for the synthesis of pyrazole derivatives with reduced exposure to hazardous intermediates |

Ultrasonic techniques represent another green chemistry approach that has been successfully applied to the synthesis of pyrazole derivatives [20]. The chemical effect caused by acoustic cavitation allows reactions to proceed under milder conditions (25-50°C) with good yields (72-89%) and shorter reaction times (10-20 minutes) compared to conventional methods [20]. This approach is particularly valuable for the synthesis of Lonazolac as it reduces energy consumption and minimizes the formation of byproducts [20].

One-pot synthesis strategies have also been developed as green approaches for the preparation of Lonazolac precursors [11]. These methods involve a sequence of several synthetic transformations carried out in a single vessel, avoiding the purification of intermediate compounds [11]. For example, a one-pot procedure for the synthesis of chalcones via Claisen-Schmidt condensation has been reported, where the desired aldehyde and ketone are mixed under basic conditions to yield the final chalcones [11]. This approach minimizes the use of solvents and chemical waste, avoids harsh reaction conditions, and simplifies the synthetic routes [11].

Continuous flow chemistry has emerged as a promising green technology for the synthesis of pyrazole derivatives like Lonazolac [26]. This approach offers several advantages over batch processes, including improved safety through the handling of smaller amounts of hazardous intermediates, better heat and mass transfer, and the potential for inline purification [26]. For instance, a continuous-flow process for the synthesis of pyrazole derivatives has been reported to significantly reduce the exposure to hazardous intermediates such as diazonium salts [26].